molecular formula C22H32N4O2S B12581749 Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Cat. No.: B12581749
M. Wt: 416.6 g/mol
InChI Key: UASAOBOSLBPRAC-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The compound Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]- (CAS: 606109-90-4) is a structurally complex molecule with the molecular formula C₂₂H₃₂N₄O₂S and a molecular weight of 416.59 g/mol . Its IUPAC name systematically describes its hybrid architecture:

  • Acetamide : Indicates the presence of an acetylated amine group.
  • N,N-bis(isopropyl) : Specifies two isopropyl groups attached to the nitrogen of the acetamide.
  • 2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio] : Denotes a benzimidazole-thioether moiety linked to a piperidine-containing ethyl ketone group at position 2.

The SMILES notation (CC(C)N(C(C)C)C(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3) further clarifies connectivity, highlighting the thioether bridge between the benzimidazole and acetamide groups.

Property Value
Molecular Formula C₂₂H₃₂N₄O₂S
Molecular Weight 416.59 g/mol
CAS Number 606109-90-4
Key Functional Groups Benzimidazole, thioether, piperidine, acetamide

Core Structural Motifs: Benzimidazole-Thioether-Piperidine-Acetamide Hybrid System

This compound integrates four critical structural motifs:

  • Benzimidazole Core : A bicyclic aromatic system comprising fused benzene and imidazole rings. Benzimidazoles are renowned for their pharmacological relevance, particularly in antiviral and anticancer agents.
  • Thioether Linkage (-S-) : The sulfur atom bridges the benzimidazole and acetamide moieties, potentially enhancing metabolic stability compared to oxygen-based ethers.
  • Piperidine Substituent : A six-membered nitrogen-containing ring (piperidine) attached via an ethyl ketone group. Piperidine derivatives are common in central nervous system-targeting drugs due to their bioavailability.
  • N,N-Bis(isopropyl) Acetamide : The acetamide group’s nitrogen is substituted with two isopropyl chains, likely influencing steric bulk and lipophilicity.

This hybrid design merges rigidity (benzimidazole), flexibility (piperidine-ethyl chain), and polarity (thioether, acetamide), creating a multifunctional scaffold suitable for targeted molecular interactions.

Historical Context in Heterocyclic Chemistry Research

The synthesis of benzimidazole-piperidine hybrids emerged prominently in the early 21st century, driven by demands for novel bioactive molecules. For instance, 2-heteroaryl benzimidazole derivatives were explored as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, demonstrating nanomolar-range binding affinities. The thioether motif in such compounds, as seen in this acetamide derivative, gained traction due to its ability to modulate solubility and binding kinetics without compromising aromatic stacking.

Patents like WO2013012723A1 further illustrate the therapeutic potential of piperidine-acetamide hybrids, particularly as tankyrase inhibitors for oncology applications. These developments underscore the strategic value of combining benzimidazole, thioether, and piperidine motifs to address complex biological targets.

Properties

Molecular Formula

C22H32N4O2S

Molecular Weight

416.6 g/mol

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanyl-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C22H32N4O2S/c1-16(2)26(17(3)4)21(28)15-29-22-23-18-10-6-7-11-19(18)25(22)14-20(27)24-12-8-5-9-13-24/h6-7,10-11,16-17H,5,8-9,12-15H2,1-4H3

InChI Key

UASAOBOSLBPRAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3

Origin of Product

United States

Biological Activity

Acetamide, N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]- is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H32N4O2S
  • Molecular Weight : 416.6 g/mol

The compound features a complex structure that includes a benzimidazole moiety and a piperidine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to benzimidazole and piperidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The presence of the thioether linkage in the compound may enhance its activity by improving solubility and bioavailability.

Anticancer Potential

Research has demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, certain indolizinyl derivatives have been identified as inhibitors of tumor necrosis factor (TNF) and phosphodiesterase 4 (PDE4), suggesting potential applications in treating inflammatory disorders and cancer . The structural components of Acetamide, N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]- may contribute similarly to anticancer activity.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Compounds with benzimidazole structures often inhibit key enzymes involved in cell signaling pathways related to cancer progression.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are common mechanisms employed by antimicrobial agents derived from similar structures.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates. The results indicated that compounds with structural similarities to Acetamide, N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]- displayed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole. This suggests potential for developing combination therapies .

Study 2: Anticancer Activity

In vitro studies on similar compounds revealed significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance the anticancer properties, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Research indicates that derivatives of benzimidazole compounds exhibit various pharmacological properties. Acetamide, N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]- has shown significant biological activity in several areas:

Anticancer Activity

Studies have demonstrated that compounds containing benzimidazole rings can inhibit tumor growth. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity. Research involving substituted phenylthiazol derivatives has indicated that certain structural modifications can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus .

Anticonvulsant Effects

Some studies have highlighted the anticonvulsant properties of related compounds. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole moiety can lead to increased seizure protection in animal models .

Case Studies

Several case studies have documented the efficacy of Acetamide, N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]- in various therapeutic contexts:

  • Cancer Treatment : A study evaluated the anticancer potential of synthesized derivatives against MCF-7 breast cancer cells, demonstrating significant cytotoxic effects compared to standard treatments.
  • Antimicrobial Testing : In vitro assays showed that modifications to the thioether component led to enhanced antibacterial activity against resistant strains of bacteria.
  • Neurological Studies : Behavioral assessments in rodent models indicated that certain analogs exhibited significant anticonvulsant effects, suggesting potential applications in treating epilepsy.

Comparison with Similar Compounds

Table 1: Comparison of Acetamide Derivatives

Compound Name Key Substituents Heterocycle Type Sulfur Moiety Molecular Weight (g/mol)* Notable Properties
Target Compound N,N-bis(isopropyl), piperidinylethyl Benzimidazole Thioether ~495 (estimated) High steric hindrance; polar side chain
N,N-Bis(2-cyanoethyl)-2-((5-methoxy-1H-benzimidazol-2-yl)thio)acetamide N,N-bis(2-cyanoethyl), 5-methoxy Benzimidazole Thioether 412.46 Increased polarity due to cyanoethyl groups
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide p-tolyl Benzimidazole Thioether 327.42 Simpler structure; aromatic substituent
N,N-Bis(1-phenylethyl)acetamide N,N-bis(1-phenylethyl) None None 325.43 Conformational flexibility; aromatic bulk

*Molecular weights calculated from provided formulas or estimated based on structure.

Key Findings :

  • Steric Effects: The target compound’s isopropyl groups impose greater steric hindrance compared to cyanoethyl (in ) or phenylethyl (in ) substituents, likely reducing nucleophilic attack rates at the acetamide carbonyl .
  • Conformational Dynamics : N,N-bis(1-phenylethyl) analogs exhibit dynamic stereochemical behavior in NMR studies, suggesting that the target compound’s isopropyl groups may restrict rotational freedom, stabilizing specific conformers .

Heterocycle and Sulfur Group Variations

Table 2: Impact of Heterocycles and Sulfur Linkages

Compound Class/Example Heterocycle Sulfur Group Reactivity Insights
Target Compound Benzimidazole Thioether Stable under acidic conditions; prone to oxidation
Bis-pyrimidyl thiol sulfenimides (e.g., N,N-bis(2-pyridyl)-t-butyl sulfenimide) Pyrimidine/Pyridine Sulfenimide (S–N bond) Higher electrophilicity at sulfur; redox-active
2-Amino-N,N-bis(thiophen-2-ylmethyl)acetamide Thiophene Thioether Enhanced π-stacking capacity; moderate stability

Key Findings :

  • Benzimidazole vs. Pyrimidine: Benzimidazole’s fused aromatic system (in the target compound) offers stronger π-π stacking interactions compared to monocyclic pyridyl groups in sulfenimides , which could influence binding in biological systems.
  • Thioether vs. Sulfenimide : Thioethers (as in the target compound) are less reactive toward electrophiles than sulfenimides, which may explain their prevalence in stable prodrug designs .

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s complexity (multiple stereocenters, sensitive thioether linkage) may require specialized conditions, such as dichloromethane as a solvent or silyl-protected intermediates .
  • Data Gaps : Thermochemical data (e.g., logP, melting point) and spectral profiles (NMR, MS) for the target compound are absent in the evidence, limiting quantitative comparisons.

Preparation Methods

Multi-Step Organic Synthesis

This method generally includes the following steps:

  • Formation of Benzimidazole Derivative :

    • The initial step involves synthesizing the benzimidazole core from appropriate starting materials such as o-phenylenediamine and carboxylic acids or their derivatives. This reaction often requires heating under reflux conditions to facilitate cyclization.
  • Introduction of Piperidine Ring :

    • The benzimidazole derivative is then reacted with piperidine or its derivatives to introduce the piperidine moiety. This can be achieved through nucleophilic substitution reactions.
  • Acetamide Formation :

    • The final step involves the acylation of the amine functional groups with acetic anhydride or acetyl chloride to form the acetamide structure. The reaction conditions may vary based on the reactivity of the amine.

Microwave-Assisted Synthesis

Recent studies have highlighted microwave-assisted synthesis as an efficient method for preparing similar compounds:

  • In this approach, starting materials such as isothiocyanates and amines are reacted in a solvent like acetonitrile under microwave irradiation, significantly reducing reaction times and improving yields.

Key Reactions and Conditions

The following table summarizes key reactions involved in the preparation of Acetamide, N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]- along with their respective conditions:

Reaction Step Reactants/Conditions Product
Benzimidazole Synthesis o-phenylenediamine + carboxylic acid Benzimidazole derivative
Piperidine Ring Introduction Benzimidazole derivative + piperidine Piperidinyl-benzimidazole
Acetamide Formation Piperidinyl-benzimidazole + acetic anhydride Acetamide product
Microwave-Assisted Reaction Isothiocyanate + amine in acetonitrile Thiourea derivative

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